3-(2-Quinolyl)-DL-alanine
CAS No.: 123761-12-6
Cat. No.: VC20841194
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123761-12-6 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 2-amino-3-quinolin-2-ylpropanoic acid |
Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16) |
Standard InChI Key | CRSSRGSNAKKNNI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Introduction
Chemical Properties and Identification
3-(2-Quinolyl)-DL-alanine is a racemic mixture containing both D and L enantiomers of the amino acid derivative. The compound is officially designated by the Chemical Abstracts Service registry number 123761-12-6, which serves as its unique identifier in chemical databases and literature . The molecular formula of the compound is C₁₂H₁₂N₂O₂, corresponding to a molecular weight of 216.236 g/mol . As an amino acid derivative, it contains the standard amino acid functional groups (carboxyl and amino) along with the distinctive quinoline moiety attached at the 2-position.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogues, which reflect various naming conventions:
-
2-amino-3-quinolylpropanoic acid
-
2-Quinolineethanaminium, α-carboxy-, inner salt, (αS)-
-
2-amino-3-quinolin-2-yl-propionic acid
-
(S)-2-Amino-3-quinolin-2-yl-propionic acid
-
(2S)-2-Ammonio-3-(2-quinolinyl)propanoate
Physical Properties
The physical properties of 3-(2-Quinolyl)-DL-alanine are essential for its characterization and handling in laboratory settings. These properties are summarized in Table 1 below:
Table 1: Physical Properties of 3-(2-Quinolyl)-DL-alanine
These physical properties highlight the compound's relatively high melting and boiling points, moderate lipophilicity (LogP), and significant polar surface area, which collectively influence its solubility, stability, and potential for biological interactions.
Structural Characteristics
The structure of 3-(2-Quinolyl)-DL-alanine consists of an alanine backbone with a quinoline ring attached at the beta carbon. This unique arrangement confers specific stereochemical and functional properties that are critical to understanding its behavior in chemical and biological systems.
Stereochemistry
As indicated by the DL designation, the commercial form of this compound typically exists as a racemic mixture containing equal amounts of both enantiomers. The pure L-enantiomer, 3-Quinolin-2-yl-L-alanine, and the pure D-enantiomer, 3-(2'-Quinolyl)-D-alanine, can also be isolated and have distinct optical rotation properties. For instance, the D-enantiomer has a specific rotation of [α]D= -28 ± 2° (measured at concentration of 1 in 80% acetic acid) .
Functional Groups and Reactivity
The compound contains several key functional groups that determine its chemical reactivity:
-
The α-amino group, which can participate in peptide bond formation, nucleophilic reactions, and salt formation.
-
The carboxylic acid group, which can undergo esterification, amidation, and other acid-base reactions.
-
The quinoline ring, which introduces aromaticity, potential for π-stacking interactions, and sites for electrophilic aromatic substitution.
The combination of these functional groups makes 3-(2-Quinolyl)-DL-alanine a versatile building block for synthesizing more complex molecules with specific chemical and biological properties.
Applications in Scientific Research
3-(2-Quinolyl)-DL-alanine has found extensive applications across multiple scientific disciplines, owing to its unique structural features and chemical properties. Its incorporation into various research protocols has yielded valuable insights in several fields.
Drug Development
This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel pharmaceuticals. Its incorporation into drug candidates is particularly valuable for targeting specific receptors in the body . The quinoline moiety, a biologically active heterocycle found in many pharmaceuticals, contributes to enhanced binding affinities and receptor selectivity. This property makes 3-(2-Quinolyl)-DL-alanine an important precursor in the development of potential therapeutic agents for various disorders.
Biochemical Research
In biochemical studies, 3-(2-Quinolyl)-DL-alanine is employed to investigate protein interactions and enzyme activities . The compound's unique structure allows researchers to probe specific binding sites and understand metabolic pathways and cellular functions. The incorporation of the quinoline side chain into peptides can alter their conformational properties, providing valuable tools for studying protein-peptide interactions.
Neuroscience Applications
In neuropharmacology, 3-(2-Quinolyl)-DL-alanine is utilized to investigate effects on neurotransmitter systems . This research may contribute to advancements in treating neurological disorders by providing novel molecules that can modulate specific neural pathways. The compound's structural features allow it to interact with neuroreceptors in ways that conventional amino acids cannot, offering unique perspectives on neural function and dysfunction.
Analytical Chemistry
The compound functions as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in various samples . Its well-defined structure and physical properties make it a reliable reference material for analytical methods. Additionally, its UV-active quinoline moiety provides advantages in detection systems that rely on spectroscopic properties.
Peptide Synthesis
Current Research Directions
Current research involving 3-(2-Quinolyl)-DL-alanine spans multiple disciplines and continues to explore new applications for this versatile compound.
Peptidomimetics Development
Researchers are incorporating 3-(2-Quinolyl)-DL-alanine into peptide structures to create novel peptidomimetics with improved pharmacological properties. The quinoline moiety introduces conformational constraints and hydrophobic interactions that can enhance binding to specific receptors while providing protection against proteolytic degradation.
Fluorescent Probes
The inherent fluorescence properties of the quinoline ring make 3-(2-Quinolyl)-DL-alanine valuable for developing fluorescent probes for biological imaging and monitoring. Peptides containing this unnatural amino acid can be tracked in cellular environments without requiring additional fluorophores.
Therapeutic Development
The unique structural properties of 3-(2-Quinolyl)-DL-alanine are being exploited in the development of therapeutic agents, particularly those targeting neurological disorders and antimicrobial applications. The compound's ability to modulate specific receptor interactions while maintaining peptide-like characteristics makes it a promising candidate for drug development efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume